molecular formula C9H12ClN3O4 B12349610 2'-Deoxy-cytidine, monohydrochloride

2'-Deoxy-cytidine, monohydrochloride

Cat. No.: B12349610
M. Wt: 261.66 g/mol
InChI Key: XPMNNPYYNAQVKN-FYZOBXCZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Deoxycytidine hydrochloride is a nucleoside analog that plays a crucial role in various biological processes. It is a component of deoxyribonucleic acid, where it pairs with deoxyguanosine. This compound is similar to cytidine but lacks a hydroxyl group at the C2’ position, making it a deoxyribonucleoside .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-deoxycytidine hydrochloride typically involves the reaction of a protected deoxyribose derivative with a silylated cytosine derivative. The reaction is carried out under anhydrous conditions using a Lewis acid catalyst. The final product is obtained by deprotection and purification steps .

Industrial Production Methods

Industrial production of 2’-deoxycytidine hydrochloride can be achieved through microbial fermentation using genetically engineered Escherichia coli strains. These strains are modified to enhance the production of deoxyribonucleosides by optimizing the metabolic pathways and eliminating degradation pathways .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 5-Hydroxymethyl-2’-deoxycytidine

    Reduction: Various nucleoside analogs

    Substitution: 5-Aza-2’-deoxycytidine

Scientific Research Applications

2’-Deoxycytidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

2’-Deoxycytidine hydrochloride exerts its effects by incorporating into deoxyribonucleic acid during replication. It inhibits DNA methyltransferase, leading to hypomethylation of DNA and reactivation of silenced genes. This mechanism is particularly useful in the treatment of certain cancers, where it promotes apoptosis and inhibits tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-Deoxycytidine hydrochloride is unique due to its specific role in deoxyribonucleic acid synthesis and repair. Its ability to inhibit DNA methyltransferase sets it apart from other nucleoside analogs, making it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C9H12ClN3O4

Molecular Weight

261.66 g/mol

InChI

InChI=1S/C9H11N3O4.ClH/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,6,13-14H,3-4H2,(H2,10,11,15);1H/t6-;/m1./s1

InChI Key

XPMNNPYYNAQVKN-FYZOBXCZSA-N

Isomeric SMILES

C1[C]([C@H](O[C]1N2C=CC(=NC2=O)N)CO)O.Cl

Canonical SMILES

C1[C](C(O[C]1N2C=CC(=NC2=O)N)CO)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.